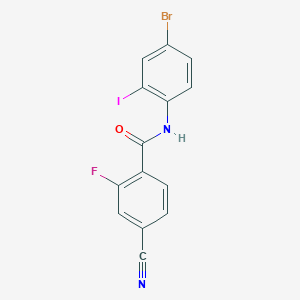
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide, also known as BIBF 1120, is a potent inhibitor of several receptor tyrosine kinases. It is a promising drug candidate for the treatment of various cancers, fibrotic diseases, and other conditions.
Wirkmechanismus
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 inhibits the activity of several receptor tyrosine kinases by binding to their ATP-binding sites, thereby blocking their downstream signaling pathways. This leads to the inhibition of angiogenesis, proliferation, and migration of cancer cells and other pathological cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have potent anti-tumor and anti-fibrotic effects in various preclinical models. It has also been shown to improve survival outcomes in patients with non-small cell lung cancer and idiopathic pulmonary fibrosis. N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have a good safety profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 is a potent and selective inhibitor of several receptor tyrosine kinases, making it a valuable tool for studying their roles in various pathological processes. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways and cellular processes.
Zukünftige Richtungen
There are several future directions for the development and application of N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120. One direction is to explore its potential therapeutic applications in other types of cancer and fibrotic diseases. Another direction is to investigate its combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to understand its long-term safety and potential side effects.
Synthesemethoden
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 can be synthesized by a multi-step process involving the reaction of 4-bromo-2-iodoaniline with 4-cyano-2-fluorobenzoyl chloride, followed by further reactions and purifications. The final product is obtained as a white powder with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play critical roles in tumor angiogenesis, fibrosis, and other pathological processes.
Eigenschaften
Molekularformel |
C14H7BrFIN2O |
|---|---|
Molekulargewicht |
445.02 g/mol |
IUPAC-Name |
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C14H7BrFIN2O/c15-9-2-4-13(12(17)6-9)19-14(20)10-3-1-8(7-18)5-11(10)16/h1-6H,(H,19,20) |
InChI-Schlüssel |
JDLPDFZWZXFJCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzylidene-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283131.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283150.png)
![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)